Terbinafine, commonly known by its brand name Lamisil®, is a well-established antifungal agent that has been extensively used in the treatment of various fungal infections. It is particularly known for its efficacy against dermatophytes, which are a group of fungi that cause skin, hair, and nail infections. The compound has been the subject of numerous studies that have explored its mechanism of action, its effectiveness in both in vitro and in vivo settings, and its potential applications beyond antifungal treatment123678.
In the realm of oncology, terbinafine has demonstrated promising anticancer properties. Studies have shown that terbinafine can induce cell cycle arrest at the G0/G1 phase in various human cancer cell lines. This effect is associated with the upregulation of p53, p21/Cip1, and p27/Kip1 proteins, suggesting the involvement of the p53-associated signaling pathway in terbinafine's antiproliferative effects. In vivo experiments with human colon cancer cells implanted in mice revealed that terbinafine treatment led to a significant reduction in tumor size and increased apoptosis, especially when combined with other anticancer agents1.
Terbinafine's antifungal efficacy has been well-documented in both laboratory and clinical settings. It has shown superior activity compared to other antifungal agents like griseofulvin and ketoconazole in treating dermatophytoses. Terbinafine is effective against a broad range of fungal pathogens, including yeasts and filamentous fungi, and has been particularly successful in treating onychomycosis and other dermatomycoses3678.
In experimental models, terbinafine has been found to be highly effective in treating fungal infections in laboratory animals. It has shown superior efficacy over reference compounds in treating dermatophytoses caused by various species of Trichophyton and Microsporum. Additionally, terbinafine has been responsive in treating skin infections caused by Candida albicans and vaginal candidiasis in rats3.
The in vitro activity of terbinafine has been evaluated against a wide range of fungal isolates, including strains resistant to other antifungal agents. The findings suggest that terbinafine is not only potent against dermatophytes but also exhibits considerable effectiveness against a broad spectrum of yeasts and filamentous fungi7.
The synthesis of cis-terbinafine involves several key steps:
This synthetic route emphasizes efficiency and high yield, achieving over 90% yield in some steps while minimizing impurities .
Cis-terbinafine has a complex molecular structure characterized by its geometric configuration:
The cis configuration refers specifically to the arrangement where two substituents are on the same side of the double bond, influencing its interaction with biological targets compared to its trans counterpart .
Cis-terbinafine participates in various chemical reactions primarily related to its antifungal activity:
Cis-terbinafine exerts its antifungal effects through a specific mechanism:
This mechanism differentiates terbinafine from other antifungals that target later stages of ergosterol synthesis or other cellular processes .
Cis-terbinafine exhibits several notable physical and chemical properties:
These properties are crucial for determining its formulation as a pharmaceutical product and ensuring effective delivery in clinical settings .
Cis-terbinafine has significant applications in medicine:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4